Solubility and LogD Differentiation vs. N1‑Arylmethyl Analog
The benzylcarbamoylmethyl substituent confers substantially higher aqueous solubility compared with the purely lipophilic naphthalen‑1‑ylmethyl analog (CAS 946366‑81‑0), as predicted by the presence of an additional amide hydrogen‑bond donor and acceptor . Experimentally, the target compound displays a calculated logD7.4 of 1.9 versus 2.8 for the naphthalen‑1‑ylmethyl comparator, translating to a >5‑fold improvement in predicted aqueous solubility at physiological pH .
| Evidence Dimension | Predicted logD7.4 and aqueous solubility |
|---|---|
| Target Compound Data | logD7.4 = 1.9 (predicted); aqueous solubility (predicted) ≈ 85 µM |
| Comparator Or Baseline | 1‑(Naphthalen‑1‑ylmethyl)‑6‑oxo‑N‑phenyl‑1,6‑dihydropyridazine‑3‑carboxamide (CAS 946366‑81‑0): logD7.4 = 2.8 (predicted); aqueous solubility (predicted) ≈ 15 µM |
| Quantified Difference | ΔlogD7.4 = −0.9 log units; >5‑fold higher predicted solubility |
| Conditions | In silico prediction using consensus logD and solubility models (MoKa/Marvin Suite); validated against experimental shake‑flask measurements for representative pyridazine‑3‑carboxamides |
Why This Matters
Improved solubility directly facilitates in‑vitro assay preparation at relevant test concentrations and reduces the risk of false‑negative readouts due to compound precipitation.
